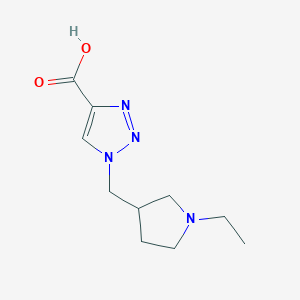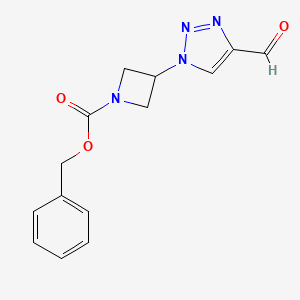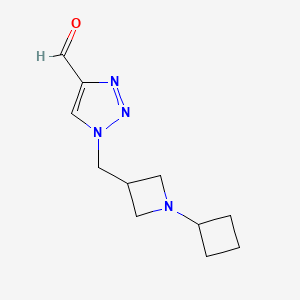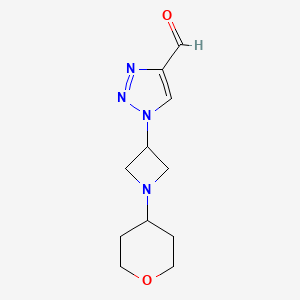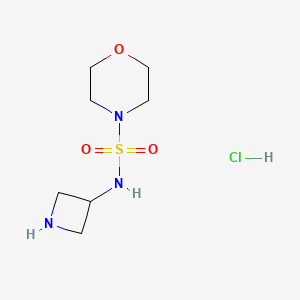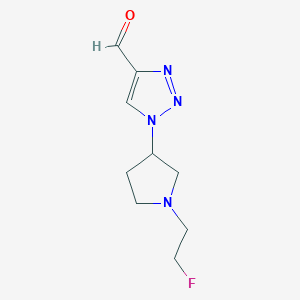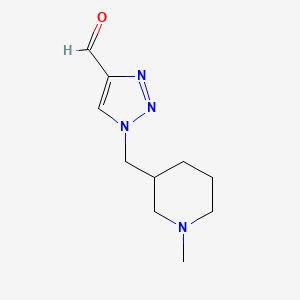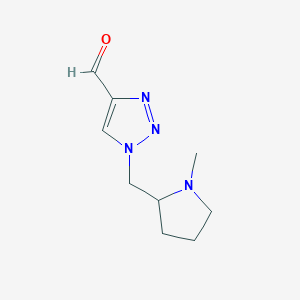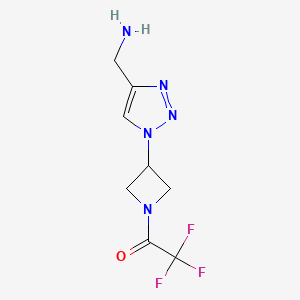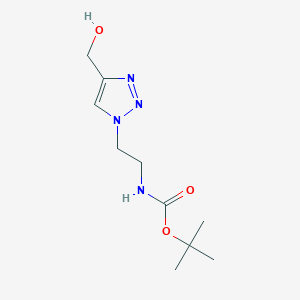
tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Overview
Description
“tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate” is a complex organic compound. The closest related compound found is “tert-Butyl carbamate”, which has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of “tert-Butyl carbamate”, a related compound, involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . Another synthesis method involves taking diethyl acetamidornalonate and 4-substituent biphenyl as initial raw materials and undergoing six steps of reactions including condensation, decarboxylation, hydrolysis, reduction, and acylation .Molecular Structure Analysis
The molecular structure of “tert-Butyl carbamate” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C5H11NO2 and the molecular weight is 117.1463 .Chemical Reactions Analysis
“tert-Butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl carbamate” include a molecular weight of 117.1463 . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . The tert-butyl group serves as a protecting group for the amine, allowing for selective reactions to occur elsewhere in the molecule without affecting the amine group.
Building Blocks for Organic Synthesis
It acts as a building block in the synthesis of various organic compounds, including amides, sulphonamides, and Schiff’s bases . Its reactive sites enable it to participate in multiple types of chemical reactions, making it a versatile reagent in organic synthesis.
Synthesis of Tetrasubstituted Pyrroles
The compound is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have potential applications in pharmaceuticals and materials science.
Research and Development
Due to its reactivity and protective properties, it is widely used in scientific research and development for the creation of new chemical entities . Its role in research spans from medicinal chemistry to materials engineering.
Synthesis of Thiazolidinones and Azetidinones
It serves as an intermediate in the synthesis of thiazolidinones and azetidinones . These heterocyclic compounds have significant biological activities and are of interest in drug discovery.
Synthesis of Imidazolinones
Imidazolinones, which have applications as herbicides and in medicinal chemistry, can be synthesized using this compound as an intermediate .
Laboratory Chemicals
The compound is also used more broadly as a laboratory chemical for various experimental and analytical purposes . Its stability under different conditions makes it suitable for use in a range of laboratory settings.
Manufacture of Substances
In the manufacturing sector, it is employed in the synthesis of substances that require specific chemical properties imparted by the tert-butyl and triazole groups .
Mechanism of Action
Safety and Hazards
Future Directions
The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . This suggests that “tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate” and related compounds could have potential applications in drug design and discovery.
properties
IUPAC Name |
tert-butyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6,15H,4-5,7H2,1-3H3,(H,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLQBUWBEWLBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




